molecular formula C17H15BO3 B13901849 Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- CAS No. 183170-92-5

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-

Cat. No.: B13901849
CAS No.: 183170-92-5
M. Wt: 278.1 g/mol
InChI Key: KDUUUXOIQQAPKS-UHFFFAOYSA-N
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Description

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- typically involves the reaction of a naphthalene derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, solvent, and reaction conditions can vary depending on the specific requirements of the production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like ethanol, toluene, or water . Reaction conditions can vary, but typical conditions include temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or anhydrides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]- is unique due to its specific combination of a naphthalene moiety and a phenylmethoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

CAS No.

183170-92-5

Molecular Formula

C17H15BO3

Molecular Weight

278.1 g/mol

IUPAC Name

(1-phenylmethoxynaphthalen-2-yl)boronic acid

InChI

InChI=1S/C17H15BO3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2

InChI Key

KDUUUXOIQQAPKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3)(O)O

Origin of Product

United States

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